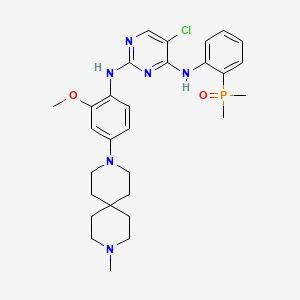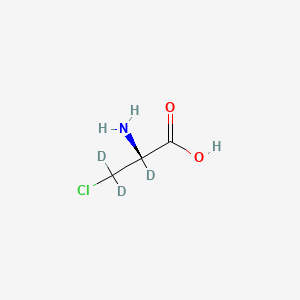
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid is a deuterated analog of 2-amino-3-chloropropanoic acid. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, including metabolic and pharmacokinetic research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid typically involves the incorporation of deuterium atoms into the parent compound, 2-amino-3-chloropropanoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient incorporation of deuterium.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Deuterium Exchange: The deuterium atoms can be exchanged with hydrogen under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., 2-amino-3-hydroxypropanoic acid if hydroxide is the nucleophile.
Oxidation: Oxidized derivatives of the amino group.
Reduction: Reduced forms of the amino group or other functional groups present.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of isotopic substitution.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid involves its interaction with biological molecules and pathways. The deuterium atoms can influence the rate of metabolic reactions due to the kinetic isotope effect, where the presence of heavier isotopes slows down certain chemical reactions. This can lead to altered pharmacokinetics and dynamics of the compound in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-3-chloropropanoic acid: The non-deuterated analog.
2-amino-3-hydroxypropanoic acid: A hydroxylated analog.
2-amino-3-bromopropanoic acid: A brominated analog.
Uniqueness
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium can enhance the stability of the compound and provide valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.
Eigenschaften
Molekularformel |
C3H6ClNO2 |
|---|---|
Molekulargewicht |
126.56 g/mol |
IUPAC-Name |
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1/i1D2,2D |
InChI-Schlüssel |
ASBJGPTTYPEMLP-RBXBQAPRSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])Cl)N |
Kanonische SMILES |
C(C(C(=O)O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12430768.png)

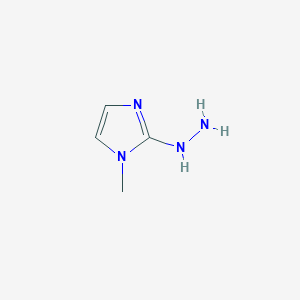



![(1S,10R)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one](/img/structure/B12430801.png)
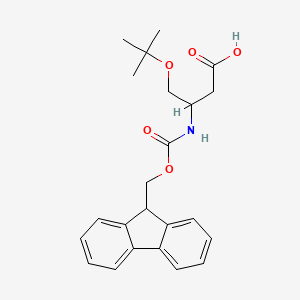
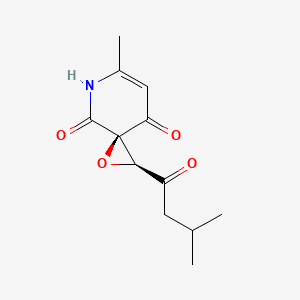

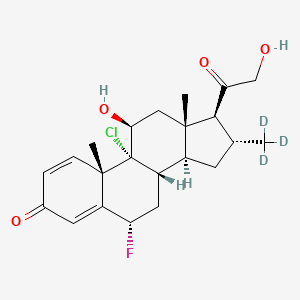
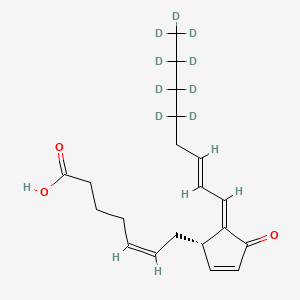
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)
